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Compound of Interest

Compound Name: Metaterol

Cat. No.: B1676337

Metaterol (C11H17NO2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaterol, also known as isofenefrine or isopropylnoradrianol, is a sympathomimetic agent
belonging to the phenethylamine class of compounds. With the molecular formula
C11H17NOZ2, it is structurally characterized as 3-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol.
Classified as a beta-adrenergic receptor agonist, Metaterol is of interest for its potential
bronchodilator and sympathomimetic activities. This technical guide provides a comprehensive
overview of the chemical structure, known properties, and generalized experimental protocols
relevant to the study of Metaterol. Due to the limited availability of specific experimental data
for Metaterol, this document also includes established methodologies for the synthesis,
characterization, and biological evaluation of beta-adrenergic agonists, which can be adapted
for the investigation of this compound.

Chemical Structure and Properties

Metaterol is a phenylethanolamine derivative with a hydroxyl group on the beta-carbon of the
ethylamine side chain and a meta-hydroxyl group on the phenyl ring.

Chemical Structure:
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lw.Chemical structure of Metaterol

Table 1: Chemical Identifiers and Physicochemical Properties of Metaterol

Property Value Source

3-[1-hydroxy-2-(propan-2-

UPAC Name ylamino)ethyl]phenol

Molecular Formula C11H17NO2

Molecular Weight 195.26 g/mol

CAS Number 3571-71-9

Melting Point 124-125 °C [1]
Boiling Point 355.9 £ 27.0 °C (Predicted) [1]
pKa 9.76 £ 0.10 (Predicted) [1]
LogP 1.3 (2]
Solubility Soluble in ethanol.

Mechanism of Action: Beta-Adrenergic Signaling
Pathway

As a beta-adrenergic receptor agonist, Metaterol is expected to bind to and activate beta-
adrenergic receptors, which are G-protein coupled receptors (GPCRSs). This activation initiates
a downstream signaling cascade mediated by adenylyl cyclase and cyclic AMP (CAMP).
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Caption: General Beta-Adrenergic Signaling Pathway Activated by Metaterol.

Experimental Protocols

Detailed experimental protocols specifically for Metaterol are not readily available in the

published literature. Therefore, the following sections provide generalized methodologies for

the synthesis, purification, characterization, and biological evaluation of beta-adrenergic

agonists like Metaterol.

Synthesis of Metaterol

A plausible synthetic route for Metaterol (3-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol) can
be adapted from standard methods for the synthesis of phenylethanolamines. A generalized

workflow is presented below.
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Caption: Generalized Synthetic Workflow for Metaterol.
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Methodology:

e Bromination of 3-Hydroxyacetophenone: 3-Hydroxyacetophenone is reacted with a
brominating agent, such as bromine in a suitable solvent like acetic acid, to yield 2-bromo-1-
(3-hydroxyphenyl)ethan-1-one. The reaction is typically carried out at room temperature and
monitored by thin-layer chromatography (TLC).

o Amination: The resulting alpha-bromoketone is then reacted with isopropylamine to
substitute the bromine atom with an isopropylamino group, forming 1-(3-hydroxyphenyl)-2-
(isopropylamino)ethan-1-one. This reaction is often performed in a polar solvent like ethanol
or acetonitrile.

e Reduction of the Ketone: The ketone functional group is selectively reduced to a hydroxyl
group using a reducing agent such as sodium borohydride (NaBH4) in methanol or through
catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst). This step yields the
final product, Metaterol.

 Purification: The crude product is purified using standard techniques such as column
chromatography on silica gel, followed by recrystallization from an appropriate solvent
system to obtain high-purity Metaterol.

o Characterization: The structure and purity of the synthesized Metaterol are confirmed by
analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (*H and
13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity Assays

The beta-adrenergic agonist activity of Metaterol can be evaluated using a series of in vitro
assays.
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Caption: Workflow for Biological Evaluation of Metaterol.

3.2.1. Radioligand Binding Assay

This assay is used to determine the binding affinity of Metaterol for beta-adrenergic receptors.

o Materials:

o Membrane preparations from cells or tissues expressing beta-adrenergic receptors (e.g.,

HEK293 cells transfected with 31- or f2-adrenergic receptors).

(¢]

[*H]dihydroalprenolol).

o

[¢]

Glass fiber filters.

[¢]

o

e Protocol:

A radiolabeled antagonist with high affinity for beta-adrenergic receptors (e.g.,

Metaterol solution at various concentrations.

Assay buffer (e.g., Tris-HCI buffer).

Scintillation cocktail and a liquid scintillation counter.
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o Incubate the membrane preparations with a fixed concentration of the radiolabeled
antagonist and varying concentrations of Metaterol in the assay buffer.

o Allow the binding to reach equilibrium.

o Separate the bound and free radioligand by rapid filtration through glass fiber filters.
o Wash the filters to remove non-specifically bound radioligand.

o Measure the radioactivity retained on the filters using a liquid scintillation counter.

o The concentration of Metaterol that inhibits 50% of the specific binding of the radioligand
(IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-
Prusoff equation.

3.2.2. Adenylyl Cyclase Activation Assay
This functional assay measures the ability of Metaterol to stimulate the production of cAMP.
e Materials:

o Whole cells or membrane preparations expressing beta-adrenergic receptors.

Metaterol solution at various concentrations.

[¢]

[e]

ATP (substrate for adenylyl cyclase).

o

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

[¢]

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

» Protocol:
o Pre-incubate the cells or membranes with the phosphodiesterase inhibitor.
o Add varying concentrations of Metaterol and incubate for a defined period.

o Terminate the reaction and lyse the cells (if using whole cells).
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o Measure the concentration of CAMP in the samples using a commercial assay Kkit.

o Plot the concentration of cAMP produced against the concentration of Metaterol to
determine the EC50 value (the concentration of agonist that produces 50% of the maximal
response).

Toxicology and Pharmacokinetics

Specific toxicological and pharmacokinetic data for Metaterol are not extensively documented.
General toxicological evaluation for a novel beta-adrenergic agonist would involve a tiered
approach, starting with in vitro cytotoxicity assays and progressing to in vivo studies in animal
models to assess acute and chronic toxicity, as well as pharmacokinetic parameters like
absorption, distribution, metabolism, and excretion (ADME).

Conclusion

Metaterol (C11H17NO?2) is a beta-adrenergic receptor agonist with potential therapeutic
applications as a sympathomimetic and bronchodilator. This technical guide has summarized
its chemical structure and properties and provided a framework of generalized experimental
protocols for its synthesis, characterization, and biological evaluation. Further research is
required to fully elucidate the specific pharmacological profile, signaling pathways, and safety
of Metaterol. The methodologies outlined herein provide a solid foundation for researchers and
drug development professionals to advance the scientific understanding of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Chemical structure and properties of Metaterol
(C11H17NO2)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676337#chemical-structure-and-properties-of-
metaterol-c11h17no2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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